4-amino-2-chloro-N-(4-propoxyphenyl)benzamide
Description
4-Amino-2-chloro-N-(4-propoxyphenyl)benzamide is a benzamide derivative characterized by a 4-amino-2-chloro-substituted benzene ring and an N-linked 4-propoxyphenyl group. This compound’s structure combines electron-withdrawing (chloro) and electron-donating (amino) groups on the benzamide core, along with a propoxy chain on the phenyl substituent. Such features influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions, making it a candidate for pharmaceutical research, particularly in antimicrobial and anticancer applications .
Properties
Molecular Formula |
C16H17ClN2O2 |
|---|---|
Molecular Weight |
304.77 g/mol |
IUPAC Name |
4-amino-2-chloro-N-(4-propoxyphenyl)benzamide |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-9-21-13-6-4-12(5-7-13)19-16(20)14-8-3-11(18)10-15(14)17/h3-8,10H,2,9,18H2,1H3,(H,19,20) |
InChI Key |
ZOGTYZGUXNIEJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-chloro-N-(4-propoxyphenyl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendly process, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production methods for benzamide derivatives, including this compound, often involve high-temperature reactions between carboxylic acids and amines. These reactions are typically carried out at temperatures exceeding 180°C . The use of ultrasonic irradiation and green solid acid catalysts has also been explored to improve efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-amino-2-chloro-N-(4-propoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
4-amino-2-chloro-N-(4-propoxyphenyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-amino-2-chloro-N-(4-propoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to changes in their activity and subsequent biological responses . The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural differences and their implications:
Key Observations :
- Substituent Position : Para-substituted alkoxy groups (e.g., 4-propoxyphenyl) enhance steric accessibility compared to ortho-substituted analogues (e.g., 2-methoxy), improving target binding .
- Electron-Withdrawing Groups : Chloro substituents on the phenyl ring (e.g., 5-chloro-2-ethoxyphenyl) increase reactivity but may reduce metabolic stability .
Key Findings :
- The 4-propoxyphenyl derivative exhibits superior antimicrobial potency compared to aliphatic N-substituted analogues (e.g., 3-methylbutyl), likely due to enhanced aromatic interactions with bacterial targets .
- Anticancer activity correlates with the presence of both amino and chloro groups, as seen in the target compound’s lower IC₅₀ compared to analogues lacking these features .
- Anti-inflammatory activity is more pronounced in compounds with hydroxyl or methoxy substituents, suggesting that electron-donating groups modulate COX-2 inhibition .
Unique Advantages of this compound
- Balanced Lipophilicity : The propoxy chain enhances membrane permeability without compromising solubility, a critical factor in drug design .
- Dual Functional Groups: The amino group facilitates hydrogen bonding with biological targets, while the chloro group stabilizes aromatic interactions, synergistically enhancing binding affinity .
- Structural Versatility : The 4-propoxyphenyl moiety allows for further derivatization (e.g., fluorination, alkylation) to fine-tune activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
